2-(Trifluoromethyl)benzophenone
Overview
Description
2-(Trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H9F3O. It is characterized by the presence of a trifluoromethyl group attached to the benzophenone structure. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of other complex molecules .
Scientific Research Applications
2-(Trifluoromethyl)benzophenone has several applications in scientific research:
Safety and Hazards
2-(Trifluoromethyl)benzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Relevant Papers The relevant papers for this compound include studies on its synthesis , its chemical reactions , and its safety and hazards .
Mechanism of Action
Target of Action
Benzophenone derivatives have been known to exhibit antimicrobial activity . Therefore, it’s plausible that 2-(Trifluoromethyl)benzophenone may interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Benzophenone derivatives have been reported to interfere with bacterial cell division
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds . Therefore, it’s possible that this compound may have favorable pharmacokinetic properties, but this would need to be confirmed through experimental studies.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)benzophenone plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, influencing their activity. For instance, the asymmetric reduction of this compound by lithium aluminium hydride treated with (S)-(+)- or ®-(-)-2-(2-iso-indolinyl)butan-1-ol has been investigated . This interaction highlights the compound’s ability to participate in stereoselective reactions, which are crucial in the synthesis of chiral molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, this compound can modulate metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with lithium aluminium hydride results in the formation of a stereoselective product . This binding interaction is crucial for the compound’s role in biochemical reactions, as it determines the specificity and efficiency of the reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged use in biochemical experiments . Its degradation products may also have significant effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its role in these pathways can influence metabolic flux and metabolite levels within cells. For instance, the compound’s interaction with lithium aluminium hydride in asymmetric reduction reactions demonstrates its involvement in complex biochemical processes . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions determine the compound’s availability and effectiveness in biochemical reactions, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzophenone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-trifluoromethylbenzonitrile with triethylamine in the presence of a palladium on carbon catalyst. The reaction is carried out in tetrahydrofuran at 25°C under 1.5 atm of hydrogen for 16 hours . Another method involves the asymmetric reduction of this compound using lithium aluminium hydride treated with (S)-(+)- or ®-(-)-2-(2-iso-indolinyl)butan-1-ol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Reduction: Asymmetric reduction using lithium aluminium hydride.
Substitution: Electrophilic and nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Lithium aluminium hydride: Used for reduction reactions.
Palladium on carbon catalyst: Used in hydrogenation reactions.
Major Products:
Reduced benzophenone derivatives: Formed through reduction reactions.
Substituted benzophenone derivatives: Formed through substitution reactions.
Comparison with Similar Compounds
- 3′-(Trifluoromethyl)acetophenone
- 4′-(Trifluoromethyl)acetophenone
- 4-(Trifluoromethyl)benzonitrile
- (Trifluoromethoxy)benzene
Comparison: 2-(Trifluoromethyl)benzophenone is unique due to the specific positioning of the trifluoromethyl group on the benzophenone structure. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
phenyl-[2-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIWJBWMQXDALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223002 | |
Record name | 2-(Trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727-99-1 | |
Record name | Phenyl[2-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Trifluoromethyl)benzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K3BJ3MGJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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